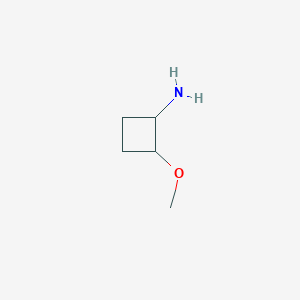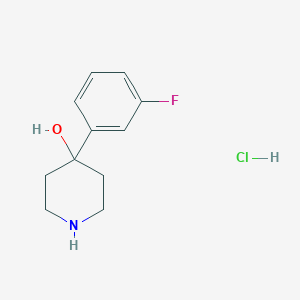
4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with chloromethyl, ethyl, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole typically involves the chloromethylation of a pyrazole precursor. One common method involves the reaction of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3) . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly chloromethylating agents and catalysts is preferred to minimize hazardous by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxyl or hydroxyl groups.
Reduction Reactions: The fluoro group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acid catalysts (ZnI2, AlCl3), solvents (CH2Cl2, THF).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Reduction: Reducing agents (LiAlH4), solvents (ether, THF).
Major Products
Substitution: Derivatives with amine, thiol, or alcohol groups.
Oxidation: Carboxylated or hydroxylated pyrazole derivatives.
Reduction: Hydrocarbon derivatives.
Scientific Research Applications
4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluoro group can enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
4-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
4-(bromomethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole: Contains a bromomethyl group instead of chloromethyl, which can affect its reactivity and applications.
4-(chloromethyl)-1-ethyl-5-fluoro-1H-pyrazole: Lacks the methyl group at the 3-position, which can influence its chemical properties and biological activity .
Properties
IUPAC Name |
4-(chloromethyl)-1-ethyl-5-fluoro-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClFN2/c1-3-11-7(9)6(4-8)5(2)10-11/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTEQKVDMTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S,6S,7S)-5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8020081.png)
![(5S,6S,7S)-7-(4-chlorophenyl)-5-methyl-N-phenyl-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8020090.png)
![5-[(5-Ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B8020092.png)
![4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B8020095.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B8020105.png)





![2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8020171.png)


